molecular formula C14H12N2O6S B5431960 methyl 2-[(5E)-5-(4-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate

methyl 2-[(5E)-5-(4-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate

Cat. No.: B5431960
M. Wt: 336.32 g/mol
InChI Key: MJERFAMWDPIJMO-YRNVUSSQSA-N
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Description

Methyl 2-[(5E)-5-(4-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate is a synthetic organic compound that belongs to the class of thiazolidinones This compound is characterized by the presence of a thiazolidine ring, a nitrobenzylidene group, and a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(5E)-5-(4-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate typically involves the condensation of 4-nitrobenzaldehyde with thiazolidine-2,4-dione in the presence of a base, followed by esterification with methyl propanoate. The reaction conditions often include:

  • Condensation Reaction

      Reagents: 4-nitrobenzaldehyde, thiazolidine-2,4-dione

      Catalyst: Base (e.g., sodium hydroxide)

      Solvent: Ethanol or methanol

      Temperature: Room temperature to reflux

  • Esterification Reaction

      Reagents: Methyl propanoate, acid catalyst (e.g., sulfuric acid)

      Solvent: Toluene or dichloromethane

      Temperature: Reflux

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(5E)-5-(4-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

    Oxidation: Formation of nitro derivatives

    Reduction: Formation of amino derivatives

    Substitution: Formation of substituted thiazolidinones

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-[(5E)-5-(4-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiazolidine ring may also play a role in modulating enzyme activity and cellular signaling pathways.

Comparison with Similar Compounds

Methyl 2-[(5E)-5-(4-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate can be compared with other similar compounds, such as:

  • Methyl 2-[(5E)-5-(2-chloro-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate
  • Methyl 2-[(5E)-5-(4-hydroxy-3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate
  • Methyl [(5E)-5-{4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

These compounds share similar structural features but differ in the substituents on the benzylidene group, which can influence their chemical reactivity and biological activity

Properties

IUPAC Name

methyl 2-[(5E)-5-[(4-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O6S/c1-8(13(18)22-2)15-12(17)11(23-14(15)19)7-9-3-5-10(6-4-9)16(20)21/h3-8H,1-2H3/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJERFAMWDPIJMO-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)N1C(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)OC)N1C(=O)/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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